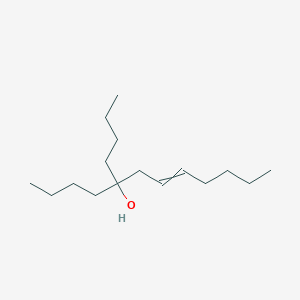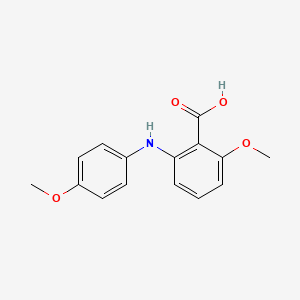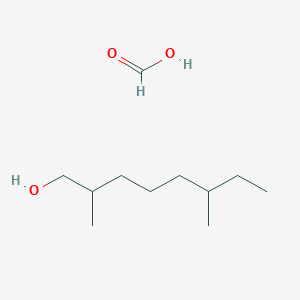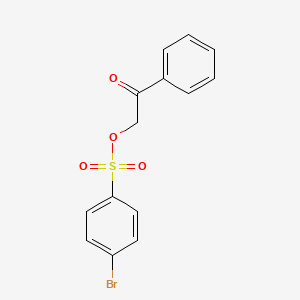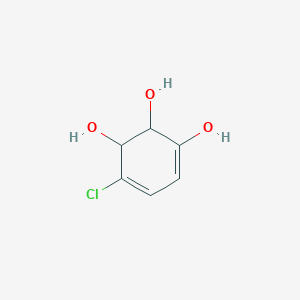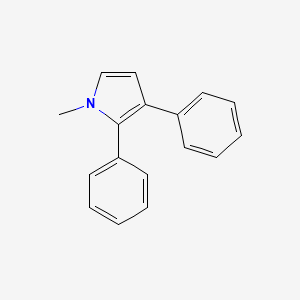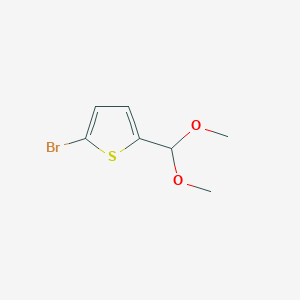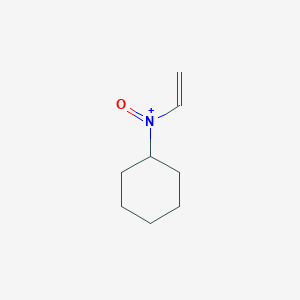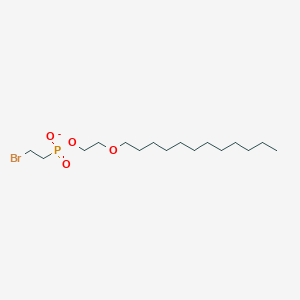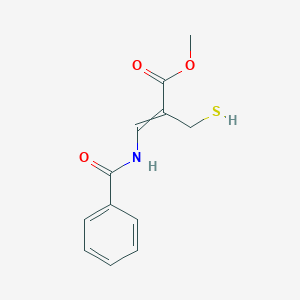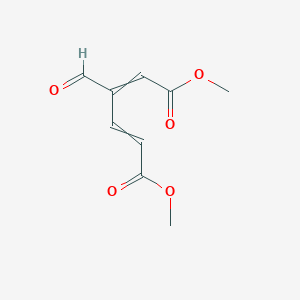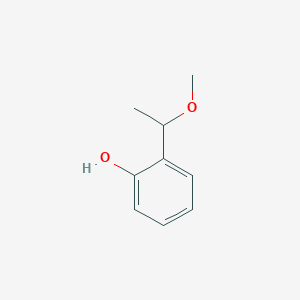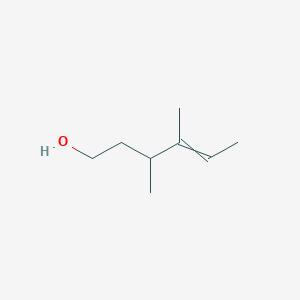
3,4-Dimethylhex-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylhex-4-en-1-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. The compound is notable for its structural features, including a double bond and two methyl groups attached to the hexene chain, which influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylhex-4-en-1-ol can be synthesized through various organic reactions. One common method involves the hydroboration-oxidation of 3,4-dimethylhex-4-ene. This process typically includes the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 3,4-dimethylhex-4-ene to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylhex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 3,4-Dimethylhex-4-en-1-one (ketone) or 3,4-dimethylhex-4-enal (aldehyde).
Reduction: 3,4-Dimethylhexan-1-ol (saturated alcohol).
Substitution: 3,4-Dimethylhex-4-en-1-chloride.
Scientific Research Applications
3,4-Dimethylhex-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylhex-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methyl groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylhexane: A saturated hydrocarbon with similar carbon chain length but lacking the hydroxyl group and double bond.
3,4-Dimethylhex-4-en-1-one: A ketone with a similar structure but with a carbonyl group instead of a hydroxyl group.
3,4-Dimethylhex-4-enal: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
3,4-Dimethylhex-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
122903-30-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3,4-dimethylhex-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h4,8-9H,5-6H2,1-3H3 |
InChI Key |
ZAKHTSOODKPHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


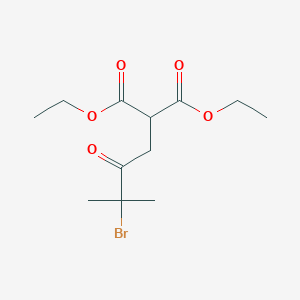
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
